REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[N:10]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([O:30][Si](C(C)(C)C)(C)C)[CH:25]=1)[CH2:11][CH2:12][CH2:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O.O>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[N:10]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([OH:30])[CH:25]=1)[CH2:11][CH2:12][CH2:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1 |f:1.2.3,4.5|
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Name
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N-(Benzoxazol-2-yl)-N-3-(4-methoxyphenoxy)propyl-3-tert-butyldimethylsilyloxybenzylamine
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Quantity
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1.9 g
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Type
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reactant
|
Smiles
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O1C(=NC2=C1C=CC=C2)N(CCCOC2=CC=C(C=C2)OC)CC2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C
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Name
|
|
Quantity
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5 mL
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Type
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solvent
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Smiles
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CN(C=O)C.O
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Name
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cesium carbonate
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Quantity
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1.2 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred for 3 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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followed by concentration under reduced pressure
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Type
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ADDITION
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Details
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Hydrochloric acid (1.0 mol/L) was added
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Type
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EXTRACTION
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Details
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The resultant mixture was extracted with ethyl acetate
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Type
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WASH
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Details
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by washing the organic layer with brine
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Type
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DRY_WITH_MATERIAL
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Details
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drying over anhydrous sodium sulfate, and concentration under reduced pressure
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Type
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CUSTOM
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Details
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The resultant mixture was subjected to purification by silica gel chromatography (n-hexane/ethyl acetate=5/1), whereby the target compound
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Type
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CUSTOM
|
Details
|
was obtained (1.3 g, 89%)
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Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
O1C(=NC2=C1C=CC=C2)N(CCCOC2=CC=C(C=C2)OC)CC2=CC(=CC=C2)O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |